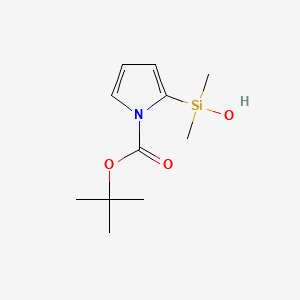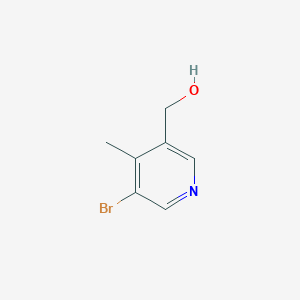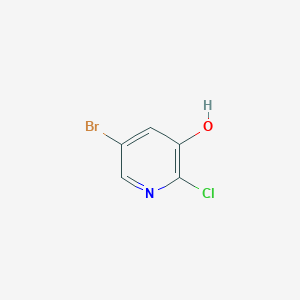![molecular formula C9H12N2O2 B1340315 3-[(吡啶-3-基甲基)氨基]丙酸 CAS No. 99362-31-9](/img/structure/B1340315.png)
3-[(吡啶-3-基甲基)氨基]丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Pyridin-3-ylmethyl)amino]propanoic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(Pyridin-3-ylmethyl)amino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Pyridin-3-ylmethyl)amino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
配位化学
3-[(吡啶-3-基甲基)氨基]丙酸: 被用于合成配位聚合物。这些聚合物因其在催化、气体储存和分离技术方面的潜在应用而受到关注。该化合物可以作为双齿配体,与银 (Ag)、铜 (Cu) 和锌 (Zn) 等金属配位形成复杂的结构 .
生化分析
Biochemical Properties
3-[(Pyridin-3-ylmethyl)amino]propanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a ligand in coordination polymers, interacting with metals such as silver, copper, and zinc . These interactions can affect the structural and functional properties of the biomolecules involved, leading to changes in biochemical pathways and processes.
Cellular Effects
The effects of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance fluorescence in sol-gels through chelation of rare-earth ions such as europium and terbium . This indicates its potential role in cellular imaging and diagnostic applications.
Molecular Mechanism
At the molecular level, 3-[(Pyridin-3-ylmethyl)amino]propanoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s ability to form coordination complexes with metals suggests that it may influence enzymatic activity by altering the metal ion availability or by directly interacting with the enzyme’s active site . Additionally, changes in gene expression may occur as a result of these interactions, further impacting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or improved metabolic activity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound could lead to oxidative stress or disruption of normal cellular processes . It is crucial to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
3-[(Pyridin-3-ylmethyl)amino]propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a ligand in coordination polymers suggests that it may participate in metal ion transport and homeostasis . Additionally, its interactions with enzymes involved in metabolic pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-(pyridin-3-ylmethylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6,11H,3,5,7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAMEGKRKNQPON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588126 |
Source


|
| Record name | N-[(Pyridin-3-yl)methyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99362-31-9 |
Source


|
| Record name | N-[(Pyridin-3-yl)methyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate](/img/structure/B1340258.png)




